molecular formula C20H19FN2OS2 B2512809 N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-57-2

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2512809
CAS RN: 941984-57-2
M. Wt: 386.5
InChI Key: OOSWGLKLLLKVAN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as DTTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antipsychotic Potential

A series of compounds structurally related to the query, focusing on antipsychotic-like profiles without interacting with dopamine receptors, suggests potential applications in neuropsychiatric research, particularly as novel antipsychotic agents. These compounds showed significant activity in behavioral animal tests, offering insights into the development of antipsychotic drugs with minimal side effects related to dopamine receptor interaction (Wise et al., 1987).

Antimicrobial Activity

Research into compounds with similar structures has shown promise in antimicrobial activity. The synthesis and evaluation of derivatives have led to compounds with significant activity against various microbial strains. This direction highlights the potential of such compounds in addressing the growing issue of antimicrobial resistance (Anuse et al., 2019).

Anti-inflammatory and Anticancer Activity

Compounds with related structures have been synthesized and assessed for their anti-inflammatory and anticancer activities. These studies provide a foundation for the potential use of such compounds in the development of novel therapies for inflammation and cancer, with some derivatives showing significant activities in these domains (Sunder & Maleraju, 2013).

Molecular Docking and Computational Studies

Molecular docking and computational studies on structurally similar compounds have demonstrated their potential interaction with biological targets, such as enzymes involved in cancer cell proliferation. This approach offers a pathway to designing more effective anticancer agents by understanding the molecular interactions at the atomic level (Gull et al., 2016).

Electrochemical and Photophysical Characterization

Research into the electrochemical and photophysical properties of related compounds, especially those exhibiting fluorescent and electrochromic properties, suggests applications in developing materials for optoelectronic, sensing, and photochemical uses. These studies highlight the versatility of such compounds in a range of scientific and technological applications (Woodward et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-13-4-3-5-18(14(13)2)23-19(24)10-17-12-26-20(22-17)25-11-15-6-8-16(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWGLKLLLKVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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